molecular formula C25H26N2O4S B4018494 N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

Cat. No.: B4018494
M. Wt: 450.6 g/mol
InChI Key: LWGWUCIEISGMHO-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-8-13-23(18(2)14-17)26-25(28)24-15-19-6-4-5-7-20(19)16-27(24)32(29,30)22-11-9-21(31-3)10-12-22/h4-14,24H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGWUCIEISGMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and 4-methoxybenzenesulfonyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, researchers might explore its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer specific chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE

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